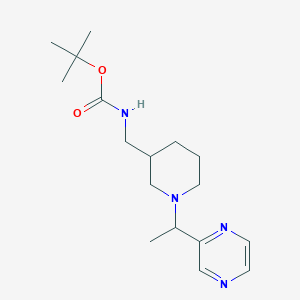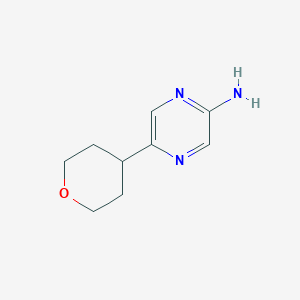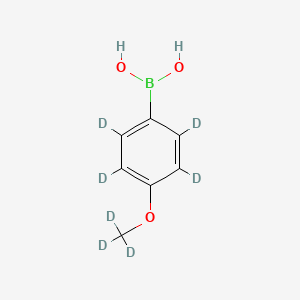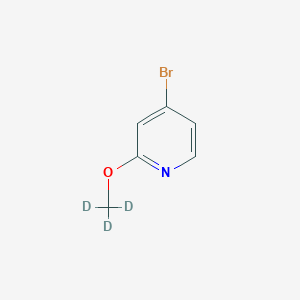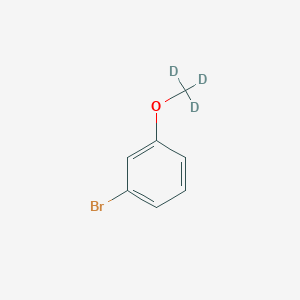
3-(Methoxy-d3)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxy-d3)bromobenzene is a deuterated derivative of bromobenzene, where the methoxy group is substituted with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxy-d3)bromobenzene can be synthesized through the bromination of 3-(Methoxy-d3)toluene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxy-d3)bromobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Nucleophilic Substitution: Under specific conditions, it can undergo nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Nucleophilic Substitution: Strong bases like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Nitration: 3-(Methoxy-d3)-4-nitrobromobenzene.
Sulfonation: 3-(Methoxy-d3)-4-sulfonylbromobenzene.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the organoboron reagent used.
Scientific Research Applications
3-(Methoxy-d3)bromobenzene is utilized in several scientific research areas:
Chemistry: As a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.
Biology: Used in the study of metabolic pathways and enzyme mechanisms due to its deuterium content.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Employed in the production of specialty chemicals and materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of 3-(Methoxy-d3)bromobenzene in chemical reactions involves the interaction of its bromine atom with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions. In cross-coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through the action of palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: The non-deuterated version of 3-(Methoxy-d3)bromobenzene.
3-Methoxybromobenzene: Similar structure but without deuterium substitution.
3-Bromoanisole: Another methoxy-substituted bromobenzene.
Uniqueness
This compound is unique due to its deuterium substitution, which provides distinct advantages in isotopic labeling and analytical studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, making it a valuable tool in research.
Properties
IUPAC Name |
1-bromo-3-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDWAJLZAAHOGG-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
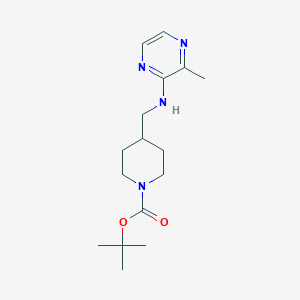
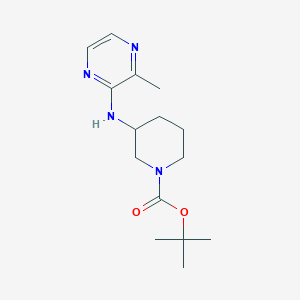




![2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7899254.png)
